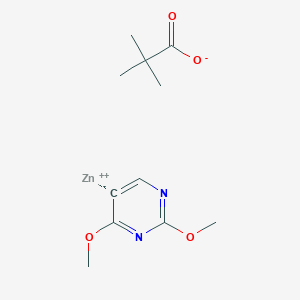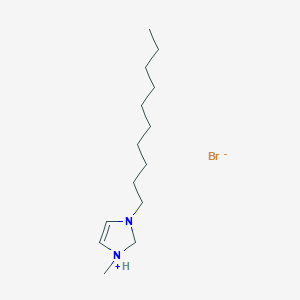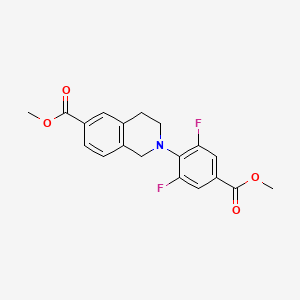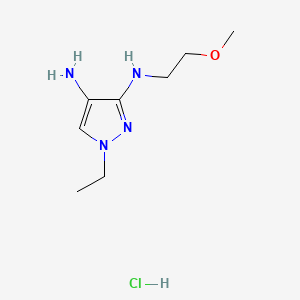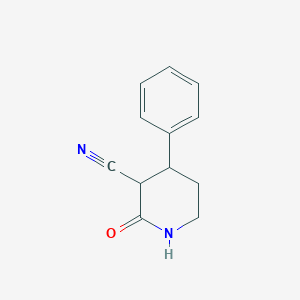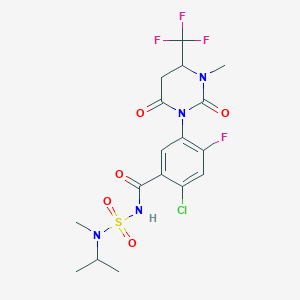
Saflufenacil-M800H08
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Saflufenacil-M800H08 is a herbicide belonging to the pyrimidinedione chemical class. It is used primarily for controlling broadleaf weeds in various crops, including soybeans and corn. The compound is known for its high efficacy and selectivity, making it a valuable tool in agricultural weed management .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Saflufenacil-M800H08 involves the reaction between a substituted aniline and an oxazinone. Specifically, 2-chloro-4-fluoro-5-aminobenzoic acid and 2-dimethylamino-4-(trifluoromethyl)-6H-1,3-oxazin-6-one are heated in acetic acid to form the ring systems of the herbicide. This reaction yields the product in over 90% yield, followed by further standard chemical transformations to generate the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is then subjected to various purification steps, including crystallization and filtration, to obtain the final product suitable for agricultural use .
Analyse Chemischer Reaktionen
Types of Reactions
Saflufenacil-M800H08 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various metabolites that retain herbicidal activity. These metabolites are often analyzed to understand the environmental impact and efficacy of the herbicide .
Wissenschaftliche Forschungsanwendungen
Saflufenacil-M800H08 has a wide range of scientific research applications:
Chemistry: It is used to study the mechanisms of herbicidal action and the development of new herbicides.
Biology: The compound is used to investigate the effects of herbicides on plant physiology and biochemistry.
Medicine: Research is ongoing to explore its potential use in developing new drugs with similar mechanisms of action.
Industry: This compound is used in the agricultural industry for weed control, contributing to increased crop yields and reduced labor costs
Wirkmechanismus
Saflufenacil-M800H08 works by inhibiting the enzyme protoporphyrinogen IX oxidase (PPO). This inhibition prevents the formation of chlorophyll, leading to the accumulation of protoporphyrin IX, a potent photosensitizer. The activated oxygen causes lipid peroxidation, resulting in the rapid loss of membrane integrity and function. The visible effects on plants include chlorosis and necrosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Butafenacil: Another herbicide that inhibits PPO but has different chemical properties.
M800H07: A related compound with a similar structure but different functional groups.
M800H015: Another analog with variations in the molecular structure
Uniqueness
Saflufenacil-M800H08 is unique due to its high selectivity and efficacy in controlling broadleaf weeds. Its specific mechanism of action and the ability to be used in various crops make it a valuable herbicide in modern agriculture .
Eigenschaften
Molekularformel |
C17H19ClF4N4O5S |
|---|---|
Molekulargewicht |
502.9 g/mol |
IUPAC-Name |
2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-1,3-diazinan-1-yl]-N-[methyl(propan-2-yl)sulfamoyl]benzamide |
InChI |
InChI=1S/C17H19ClF4N4O5S/c1-8(2)25(4)32(30,31)23-15(28)9-5-12(11(19)6-10(9)18)26-14(27)7-13(17(20,21)22)24(3)16(26)29/h5-6,8,13H,7H2,1-4H3,(H,23,28) |
InChI-Schlüssel |
XFPWMVFLTRXCSA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C)S(=O)(=O)NC(=O)C1=CC(=C(C=C1Cl)F)N2C(=O)CC(N(C2=O)C)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(2-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-3-amine;hydrochloride](/img/structure/B15133572.png)
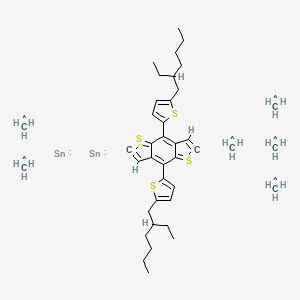
![Ferrocene, 1,1'-bis[(2R,5R)-2,5-diethyl-1-phospholanyl]-](/img/structure/B15133595.png)
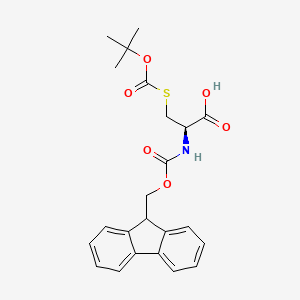
![N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]-1,5-dimethylpyrazol-4-amine;hydrochloride](/img/structure/B15133603.png)
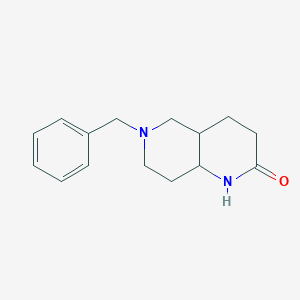
![4-(2-fluoro-5-nitrophenyl)-6-methyl-1-tosyl-1H-pyrrolo[2,3-c]pyridin-7(6H)-one](/img/structure/B15133616.png)
